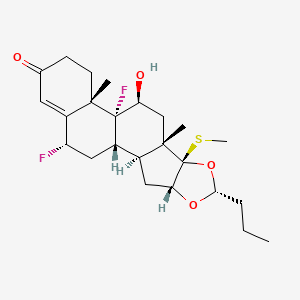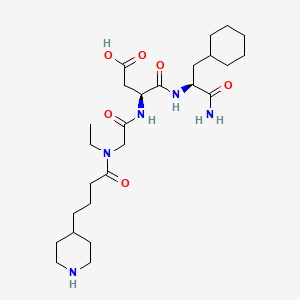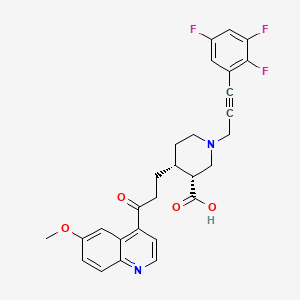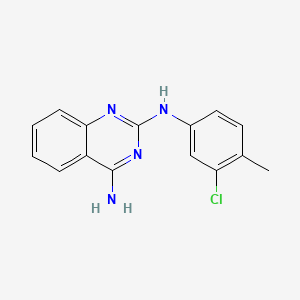![molecular formula C13H9BrO3 B1680113 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 4906-68-7](/img/structure/B1680113.png)
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
描述
AKR1C1-IN-1 是醛酮还原酶家族 1 成员 C1 (AKR1C1) 的一种高度选择性抑制剂。 该酶参与类固醇的代谢,特别是在孕酮还原为其无活性形式 20-α-羟基孕酮的过程中 。 AKR1C1-IN-1 对 AKR1C1 具有高亲和力,其 Ki 值为 4 nM 。
作用机制
AKR1C1-IN-1 通过抑制酶 AKR1C1 发挥作用。 该酶利用 NADP+ 作为辅因子催化孕酮的还原反应 。 通过抑制 AKR1C1,AKR1C1-IN-1 阻止孕酮转化为其无活性形式,从而影响体内活性孕酮的水平。 这种抑制会导致参与癌症进展和激素调节的各种分子靶点和途径的调节 。
生化分析
Biochemical Properties
AKR1C1-IN-1 plays a crucial role in biochemical reactions by selectively inhibiting AKR1C1. This enzyme is involved in the metabolism of steroids, including the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone . AKR1C1-IN-1 exhibits high selectivity for AKR1C1 with a Ki value of 4 nM, compared to its much higher Ki values for other AKR1C isoforms . This selective inhibition is achieved through hydrogen bonding interactions with key residues in the active site of AKR1C1, such as His117, Tyr55, and His222 .
Cellular Effects
AKR1C1-IN-1 has significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit the metabolism of progesterone, leading to reduced cell proliferation and increased apoptosis . Additionally, AKR1C1-IN-1 influences cell signaling pathways, including the JAK2/STAT3 pathway, which is crucial for cell survival and proliferation . By modulating these pathways, AKR1C1-IN-1 can alter gene expression and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of AKR1C1-IN-1 involves its binding to the active site of AKR1C1, where it forms hydrogen bonds with specific amino acid residues . This binding inhibits the enzyme’s activity, preventing the reduction of progesterone to 20α-hydroxyprogesterone. Additionally, AKR1C1-IN-1 has been shown to interact with other biomolecules, such as SQSTM1, in a catalytic-independent manner, promoting autophagy and oxidative stress responses . These interactions highlight the compound’s multifaceted role in cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AKR1C1-IN-1 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that AKR1C1-IN-1 can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and increased apoptosis in cancer cells . These temporal effects underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of AKR1C1-IN-1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKR1C1 activity without causing significant toxicity . At higher doses, AKR1C1-IN-1 can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
AKR1C1-IN-1 is involved in several metabolic pathways, primarily through its inhibition of AKR1C1. This enzyme plays a key role in the metabolism of steroids and other endogenous compounds . By inhibiting AKR1C1, AKR1C1-IN-1 can alter metabolic flux and affect the levels of various metabolites, including progesterone and its derivatives . Additionally, the compound’s interactions with other enzymes and cofactors further modulate its metabolic effects.
Transport and Distribution
Within cells and tissues, AKR1C1-IN-1 is transported and distributed through carrier-mediated processes . The compound’s carboxylic acid group facilitates its uptake by specific transporters, allowing it to accumulate in target tissues . Once inside the cells, AKR1C1-IN-1 can interact with binding proteins and other cellular components, influencing its localization and activity.
Subcellular Localization
AKR1C1-IN-1 primarily localizes to the cytosol and endoplasmic reticulum within cells . This subcellular distribution is crucial for its inhibitory activity, as AKR1C1 is predominantly found in these compartments . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and enhance its functional effects.
准备方法
合成路线和反应条件
AKR1C1-IN-1 的合成涉及针对 AKR1C1 活性位点选择性口袋设计和开发基于水杨酸的抑制剂 。 合成路线通常包括以下步骤:
核心结构的形成:
溴原子的引入: 通过溴化反应将溴原子引入核心结构。
最终产物的形成: 通过一系列纯化步骤,包括重结晶和色谱,获得最终产物。
工业生产方法
文献中没有很好地记录 AKR1C1-IN-1 的工业生产方法。 可以通过优化反应条件并使用工业级试剂和设备来扩大合成过程。
化学反应分析
反应类型
AKR1C1-IN-1 由于其作为 AKR1C1 的抑制剂的作用,主要经历还原反应,而 AKR1C1 是一种羟基类固醇脱氢酶 。 该化合物也可以参与取代反应,特别是在亲核试剂的存在下。
常见试剂和条件
用于合成和反应 AKR1C1-IN-1 的常见试剂包括:
水杨酸衍生物: 用作合成的起始原料。
溴: 用于溴化反应。
亲核试剂: 用于取代反应。
主要产物
科学研究应用
AKR1C1-IN-1 具有多种科学研究应用,包括:
癌症研究: AKR1C1-IN-1 用于研究 AKR1C1 在癌症中的作用,特别是在非小细胞肺癌 (NSCLC) 和乳腺癌中。 它已被证明可以抑制孕酮的代谢,这在这些癌症的进展中很重要。
自噬和氧化应激: AKR1C1-IN-1 用于研究 AKR1C1 与 SQSTM1 之间的相互作用,SQSTM1 参与自噬和氧化应激。
药物开发: AKR1C1-IN-1 作为一种先导化合物,用于开发针对 AKR1C1 的新型抑制剂,用于治疗激素依赖性恶性肿瘤和内分泌疾病。
相似化合物的比较
与其他抑制剂相比,AKR1C1-IN-1 在对 AKR1C1 的高选择性和亲和力方面是独一无二的。 类似的化合物包括:
AKR1C2-IN-1: 一种对 AKR1C1 亲和力较低的 AKR1C2 抑制剂。
AKR1C3-IN-1: 一种 AKR1C3 抑制剂,也显示出对 AKR1C1 的一些活性,但选择性较低。
AKR1C4-IN-1: 一种 AKR1C4 抑制剂,对 AKR1C1 的活性很小。
这些化合物与 AKR1C1-IN-1 具有结构相似性,但在对醛酮还原酶家族各种成员的选择性和亲和力方面存在差异。
属性
IUPAC Name |
3-bromo-2-hydroxy-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZSXNULHSIRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296397 | |
| Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-68-7 | |
| Record name | NSC109116 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1680045.png)
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)



